Direct Fast Brown M

Description

Significance of Direct Dyes within Azo Chemistry Research

Azo dyes constitute the largest class of synthetic dyes, characterized by the presence of at least one azo group linking aromatic or heteroaromatic systems. nih.govjchemrev.com This structural motif is key to their ability to absorb light in the visible spectrum, thereby imparting color. nih.gov Direct dyes, a subclass of azo dyes, are specifically designed to color cellulosic fibers such as cotton, linen, and rayon, as well as paper, without the need for a mordant due to their substantivity for these materials. chemsrc.comnih.govchina-dyestuff.comresearchgate.net The research into direct dyes, including Direct Fast Brown M, is significant within azo chemistry as it explores the relationship between molecular structure and dyeing properties, such as affinity to specific fibers, color fastness, and solubility. nih.govtandfonline.com The synthesis of azo dyes, typically involving diazotization and coupling reactions, is a fundamental aspect of organic chemistry, and studies on direct dyes contribute to refining these synthetic routes and understanding the influence of different substituents on the final dye characteristics. nih.govjchemrev.com

Historical Perspectives on Direct Dye Research Trajectories

The history of synthetic dyes dates back to the mid-19th century. The discovery of the first direct dye, Congo Red, by Boutig in 1884 marked a significant advancement, allowing the dyeing of cotton fibers directly without prior mordanting. china-dyestuff.comtextiletoday.com.bdblogspot.com This spurred further research into direct dyes, with early compounds often being benzidine (B372746) azo dyes. china-dyestuff.com From the 1930s to the 1970s, while other dye classes like reactive dyes gained prominence, research on direct dyes continued, focusing on improving their properties, particularly color fastness, which was a known disadvantage. china-dyestuff.com Historical research trajectories involved exploring various coupling components and diazo compounds to synthesize new direct dyes with enhanced performance characteristics. iipseries.org The development of cationic fixing agents also emerged during this period to address the fastness limitations of some direct dyes. china-dyestuff.com

Contemporary Research Landscape and Scholarly Objectives for Direct Fast Brown M Investigations

Contemporary research involving Direct Fast Brown M focuses on several key areas. One significant objective is the development of effective methods for its removal from wastewater due to environmental concerns associated with textile effluents. chemicalbook.comsciencegate.appmdpi.comresearchgate.netresearchgate.netresearchgate.netsliit.lkresearchgate.net Studies explore adsorption using various materials, including activated carbon derived from sewage sludge and novel porous organic polymers. chemicalbook.commdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netrsc.orgresearchgate.net Research also investigates the compound's interaction with different adsorbent materials and the factors influencing adsorption efficiency, such as contact time, adsorbent dose, and pH. sciencegate.appresearchgate.netresearchgate.net Furthermore, Direct Fast Brown M is utilized in studies evaluating the performance of new materials designed for dye removal, serving as a model anionic dye in adsorption experiments. rsc.orgresearchgate.netsci-hub.se Scholarly objectives include understanding the adsorption mechanisms, optimizing removal processes, and developing sustainable wastewater treatment technologies. mdpi.comresearchgate.net Although not the primary focus of contemporary research, investigations into the synthesis and modification of direct dyes for improved properties like lightfastness and affinity for specific fibers continue within the broader field of direct dye chemistry, with Direct Fast Brown M serving as a known reference compound. chemimpex.comresearchgate.net

Solubility of Direct Fast Brown M

| Solvent | Solubility |

| Water | Soluble |

| Ethanol | Soluble (Palm red light solution) worlddyevariety.comchemicalbook.comchemicalbook.com |

| Soluble fiber element | Soluble (Red light brown solution) worlddyevariety.comchemicalbook.comchemicalbook.com |

| Acetone | Slightly soluble worlddyevariety.comchemicalbook.comchemicalbook.com |

| Other organic solvents | Insoluble worlddyevariety.comchemicalbook.comchemicalbook.com |

Reactions of Direct Fast Brown M with Acids and Bases

| Reagent | Observed Color Change |

| Strong sulfuric acid | Purple, then diluted red light brown with precipitation worlddyevariety.comchemicalbook.comchemicalbook.com |

| Nitric acid | Orange brown worlddyevariety.comchemicalbook.comchemicalbook.com |

| Strong hydrochloric acid | Dark brown worlddyevariety.comchemicalbook.comchemicalbook.com |

| Thick sodium hydroxide (B78521) solution | Orange brown worlddyevariety.comchemicalbook.comchemicalbook.comwikipedia.org |

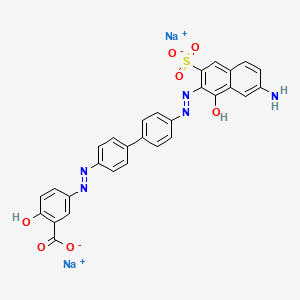

Structure

3D Structure of Parent

Properties

CAS No. |

2429-82-5 |

|---|---|

Molecular Formula |

C29H21N5NaO7S |

Molecular Weight |

606.6 g/mol |

IUPAC Name |

disodium;5-[[4-[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]phenyl]phenyl]diazenyl]-2-hydroxybenzoate |

InChI |

InChI=1S/C29H21N5O7S.Na/c30-19-6-1-18-13-26(42(39,40)41)27(28(36)23(18)14-19)34-32-21-9-4-17(5-10-21)16-2-7-20(8-3-16)31-33-22-11-12-25(35)24(15-22)29(37)38;/h1-15,35-36H,30H2,(H,37,38)(H,39,40,41); |

InChI Key |

RADNDJVNBVVKJO-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=CC(=C(C=C5)O)C(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)O)N=NC5=CC(=C(C=C5)O)C(=O)O.[Na] |

Appearance |

Solid powder |

Other CAS No. |

2429-82-5 |

physical_description |

Reddish-brown solid or dark brown powder. (NTP, 1992) |

Pictograms |

Irritant; Health Hazard; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

1 to 10 mg/mL at 68° F (NTP, 1992) |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CI Direct Brown 2; Airedale Brown MD; Direct Brown 2; NSC 74701; NSC-74701; NSC74701; Brown M; C.I. Direct Brown 2, disodium salt; |

Origin of Product |

United States |

Synthetic Pathways and Mechanistic Considerations of Direct Fast Brown M

Established Synthetic Methodologies for Direct Fast Brown M

The preparation of Direct Fast Brown M is typically achieved through a multi-step process that involves the transformation of aromatic amines into diazonium salts followed by their reaction with coupling components. nih.govfishersci.benih.govuni.lu

Diazotization is a foundational step in the synthesis of azo dyes. This process involves the reaction of a primary aromatic amine with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, under controlled acidic and low-temperature conditions (often 0-5°C) nih.govwikipedia.org. The low temperature is critical to maintain the stability of the highly reactive diazonium salt intermediate nih.gov.

In the synthesis of Direct Fast Brown M, a key diazotization step involves the double nitriding (diazotization) of 4-(4-Aminophenyl)benzenamine, commonly known as Benzidine (B372746) nih.govfishersci.be. An alternative starting material mentioned is hydrazobenzene, which undergoes rearrangement in the presence of a strong acid like hydrochloric acid to form benzidine dihydrochloride (B599025), which is then reacted with sodium nitrite to generate the diazo compound nih.gov.

Following diazotization, the highly electrophilic diazonium salts undergo azo coupling reactions with activated aromatic compounds, typically phenols or aromatic amines, which act as coupling components nih.gov. This electrophilic aromatic substitution reaction forms the characteristic azo linkage (-N=N-) of the dye molecule.

The synthesis of Direct Fast Brown M involves coupling the diazotized intermediate derived from Benzidine with two different coupling components nih.govfishersci.be. The process includes an initial coupling step with 2-Hydroxybenzoic acid (Salicylic Acid), followed by a second coupling reaction in alkaline conditions with 6-Amino-4-hydroxynaphthalene-2-sulfonic acid (often referred to as J acid or a related derivative) nih.govfishersci.be. This sequential coupling builds the complex molecular structure of Direct Fast Brown M, incorporating the necessary chromophores and auxochromes for its dyeing properties.

The synthesis of Direct Fast Brown M requires specific precursor molecules that contribute different parts to the final azo dye structure. The primary precursors identified in the established synthetic routes include:

4-(4-Aminophenyl)benzenamine (Benzidine): This diamine serves as the central biphenyl (B1667301) core of the dye, undergoing double diazotization. nih.govfishersci.be Hydrazobenzene is noted as an alternative starting material that is converted to benzidine dihydrochloride in situ. nih.gov

2-Hydroxybenzoic acid (Salicylic Acid): This compound acts as a coupling component, reacting with one of the diazonium groups. nih.govfishersci.be

6-Amino-4-hydroxynaphthalene-2-sulfonic acid (J acid or derivative): This aminonaphtholsulfonic acid is the second coupling component, reacting with the remaining diazonium group under alkaline conditions. nih.govfishersci.be

These precursors are strategically coupled through the diazotization and azo coupling reactions to construct the final Direct Fast Brown M molecule.

Coupling Reactions in Direct Fast Brown M Synthesis

Reaction Mechanisms of Direct Fast Brown M

Azo dyes, including Direct Fast Brown M, can participate in various chemical reactions, particularly those involving the azo linkages and the functional groups present on the aromatic rings.

Azo dyes are susceptible to oxidation under certain conditions, which can lead to the cleavage of the azo bond and the formation of various degradation products cenmed.comuni.lu. Oxidative processes are relevant in the environmental remediation of dye-containing wastewater. Studies have investigated the oxidative degradation of azo dyes using catalysts such as copper hydroxyphosphate and ZnO nanoparticles in the presence of oxidizing agents like hydrogen peroxide uni.lufishersci.ca. These processes suggest that the azo linkages and potentially other parts of the Direct Fast Brown M molecule can be targeted by oxidizing species, leading to decolorization and breakdown of the compound. Direct Fast Brown M is also noted as being incompatible with strong oxidizing agents nih.gov.

Interactions with Metal Salts in Direct Fast Brown M Systems

The performance and properties of Direct Fast Brown M, an azo dye, are significantly influenced by its interactions with metal salts. These interactions can manifest either through the incorporation of metal ions into the dye structure during synthesis or through post-dyeing treatments with metal salts.

One notable instance of metal interaction is observed in C.I. Direct Brown 95 (CAS 16071-86-6), a related brown direct dye that is characterized as a copper complex. nih.govchemicalbook.comsielc.comechemi.com The manufacturing process of C.I. Direct Brown 95 involves the formation of this copper complex. chemicalbook.comworlddyevariety.com This pre-metallized structure contributes to the dye's inherent properties, including its color and fastness characteristics. C.I. Direct Brown 95 is described as a trisazo class dye with a molecular formula of C₃₁H₁₈CuN₆Na₂O₉S. worlddyevariety.com

Research findings indicate that C.I. Direct Brown 95 exhibits specific fastness properties when applied to textiles. Typical fastness data for C.I. Direct Brown 95 includes ratings for light fastness, washing fastness, and rubbing fastness.

| Fastness Property | Rating |

| Light Fastness | 5-6 |

| Washing Fastness | 2-3 |

| Rubbing Fastness (wet) | 3 |

| Rubbing Fastness (dry) | 4 |

It has also been noted that copper and iron ions can cause a slight discoloration with this dye.

Beyond pre-metallization, metal salts are also utilized in the application of Direct Fast Brown M, particularly the non-metallized form (often associated with C.I. Direct Brown 2, CAS 2429-82-5). Aftertreatment of dyed cellulose (B213188) fibers with copper sulfate (B86663) is a reported method to enhance the color fastness properties of the dyeing. chemicalbook.comchemicalbook.comcolorbloomdyes.com This suggests that interactions between the dye molecule and copper ions in the post-dyeing bath lead to improved stability of the colored species on the fiber. The temperature range of 60 to 80 ℃ is noted as having the greatest affinity during the dyeing process for the dye (likely C.I. Direct Brown 2), and subsequent treatment with copper sulfate can improve color fastness. chemicalbook.comchemicalbook.comcolorbloomdyes.com

It is also a general chemical characteristic of azo compounds, which include Direct Fast Brown M, that they can exhibit reactivity with metal salts. Explosive combinations can potentially occur with strong oxidizing agents, metal salts, peroxides, and sulfides. chemicalbook.comchemicalbook.comnih.govnoaa.gov

These interactions with metal salts, whether through complex formation within the dye structure or via aftertreatment in the dyeing process, play a crucial role in defining the applied properties and stability of Direct Fast Brown M and related brown direct dyes.

Advanced Analytical Methodologies for Direct Fast Brown M Characterization

Spectroscopic Techniques in Direct Fast Brown M Analysis

Spectroscopic techniques are fundamental in the analysis of Direct Fast Brown M, offering detailed information about its electronic transitions, vibrational modes, and molecular structure.

UV-Visible Spectroscopy Applications for Direct Fast Brown M

UV-Visible (UV-Vis) spectroscopy is a widely used technique that measures the absorption or transmission of UV and visible light through a sample. technologynetworks.com This method is influenced by the sample composition and can provide information on the identity and concentration of substances. technologynetworks.com For Direct Fast Brown M, UV-Vis spectroscopy is applied to study its electronic absorption characteristics. The absorption spectrum, typically presented as absorbance versus wavelength, reveals characteristic peaks corresponding to electronic transitions within the molecule. technologynetworks.com Changes in these spectra can indicate interactions with other substances or changes in the dye's chemical environment. UV-Vis spectra of Direct Fast Brown M have been studied in the context of its removal from water, illustrating its spectral behavior in solution. researchgate.net The wavelength of maximum absorption (λmax) is a key parameter obtained from UV-Vis spectroscopy, which is dependent on the chromophoric groups present in the dye molecule.

Infrared Spectroscopy (IR) Investigations of Direct Fast Brown M

Infrared (IR) spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is a powerful tool for identifying the functional groups and molecular structures within a compound. nih.gov This technique measures the absorption of infrared light at specific frequencies, which correspond to the vibrational modes of chemical bonds. nih.gov The resulting spectrum provides a unique "fingerprint" of the molecule. nih.gov For azo dyes like Direct Fast Brown M, IR spectroscopy is used to confirm the presence of characteristic functional groups such as azo (-N=N-), hydroxyl (-OH), and amine (-NH) groups, as well as aromatic ring vibrations and sulfonic acid groups (-S=O). scienceworldjournal.orgresearchgate.net Studies on azo dyes have shown characteristic bands in the IR spectrum, including the azo band typically found in the region of 1450-1600 cm⁻¹. researchgate.net Other significant bands include those for O-H and N-H stretching vibrations (around 3400-3309 cm⁻¹) and C-N stretching vibrations (around 1382-1049 cm⁻¹). scienceworldjournal.org

X-ray Diffraction (XRD) Analysis in Direct Fast Brown M Research

X-ray Diffraction (XRD) is a technique used to determine the crystalline structure of materials. By analyzing the diffraction pattern produced when X-rays interact with a crystalline sample, information about the arrangement of atoms within the crystal lattice can be obtained. acs.org In the context of Direct Fast Brown M, XRD analysis can provide insights into its solid-state form and crystallinity. While specific detailed research findings on the XRD pattern of Direct Fast Brown M were not extensively detailed in the search results, XRD is a standard method for characterizing solid compounds and has been applied in studies involving the degradation or adsorption of azo dyes, often in conjunction with other techniques like SEM. researchgate.netresearchgate.netbanglajol.infogsm.org.my For instance, XRD has been used to characterize catalyst materials employed in the degradation of azo dyes, providing information about their crystalline phases. researchgate.netresearchgate.netbanglajol.info

Scanning Electron Microscopy (SEM) for Direct Fast Brown M Morphological Characterization

Scanning Electron Microscopy (SEM) is a technique that provides high-resolution images of the surface morphology of a sample. By scanning the sample with a beam of electrons and detecting secondary or backscattered electrons, SEM reveals detailed information about the sample's topography and surface features. selectscience.net SEM is valuable for examining the physical form of Direct Fast Brown M powder or crystals, as well as observing changes in morphology after various treatments, such as adsorption or degradation processes. researchgate.netresearchgate.netbanglajol.infogsm.org.my Studies involving the characterization of materials used in dye removal, which may interact with Direct Fast Brown M, frequently employ SEM to visualize the surface structure before and after the interaction. researchgate.netresearchgate.netbanglajol.infogsm.org.my This helps in understanding the mechanism of interaction, such as adsorption onto a surface.

Energy Dispersive X-ray Spectroscopy (EDX) for Direct Fast Brown M Elemental Composition

Energy Dispersive X-ray Spectroscopy (EDX), also known as EDS, is often coupled with SEM to perform elemental analysis of a sample. selectscience.net When the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the elements present. selectscience.net The EDX detector measures the energy and intensity of these X-rays, allowing for the identification and quantification of the elements in the analyzed area. selectscience.netrsc.org For Direct Fast Brown M, EDX can confirm the presence of expected elements based on its molecular formula (C₂₉H₁₉N₅Na₂O₇S), such as carbon, hydrogen, nitrogen, sodium, oxygen, and sulfur. nih.gov EDX analysis provides crucial information about the elemental composition and purity of the dye. banglajol.info While specific detailed elemental compositions of Direct Fast Brown M from EDX were not prominently featured in the search results, EDX is a standard technique for elemental analysis of materials and is commonly used in conjunction with SEM for comprehensive characterization. researchgate.netbanglajol.infoselectscience.netrsc.orgtandfonline.com

Near-Infrared (NIR) Spectroscopy Applications in Azo Dye Analysis

Near-Infrared (NIR) spectroscopy utilizes the portion of the electromagnetic spectrum between the visible and mid-infrared regions. This technique is based on the absorption of light by overtones and combination vibrations of molecules containing C-H, N-H, and O-H groups. mdpi.com NIR spectroscopy is known for being a fast and non-destructive analytical tool. mdpi.comresearchgate.net While direct specific applications of NIR spectroscopy solely focused on Direct Fast Brown M were not extensively detailed in the search results, NIR spectroscopy is a relevant technique for the analysis of azo dyes and organic compounds in general. juniperpublishers.comazonano.comresearchgate.net It has been applied in various fields, including the textile and food industries, for qualitative and quantitative analysis. mdpi.comresearchgate.netazonano.com Research has explored the synthesis and optical properties of NIR-absorbing azo dyes, highlighting the potential of NIR spectroscopy in characterizing these compounds, particularly in the context of their absorption in the near-infrared region for various applications. juniperpublishers.comresearchgate.net NIR spectroscopy can be used for monitoring processes involving azo dyes and assessing their properties. chimarhellas.com

Chromatographic Separation and Detection of Direct Fast Brown M

Chromatographic techniques are fundamental for separating Direct Fast Brown M from matrices and potential impurities, allowing for its subsequent detection and analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods for Direct Fast Brown M

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of dyes, including direct dyes like Direct Fast Brown M. acs.orgnih.govacs.orgrsc.orgmdpi.comjwent.net HPLC enables the separation of complex dye mixtures based on their differential interactions with a stationary phase and a mobile phase. For polar and water-soluble compounds such as direct dyes, reverse-phase HPLC is typically the most suitable approach. rsc.org

HPLC systems are commonly coupled with various detection methods to identify and quantify the separated components. Diode Array Detection (DAD) is frequently used, providing UV-Vis spectra that aid in the identification of dyes based on their characteristic absorption wavelengths in the visible range (e.g., 450 nm or 650 nm, or specific wavelengths like 428 nm or 500 nm depending on the dye). acs.orgnih.govmdpi.comnajah.edu Mass Spectrometry (MS) is another powerful detection method that, when coupled with HPLC (HPLC-MS), offers high sensitivity and selectivity by providing molecular weight and structural information through fragmentation patterns. acs.orgacs.orgrsc.org HPLC-DAD-MS methods have demonstrated sufficient sensitivity to analyze dyes even from single textile fibers. acs.org

Typical mobile phases for reverse-phase HPLC analysis of dyes involve mixtures of water and organic modifiers such as methanol (B129727) or acetonitrile, often with the addition of a buffer or acid to control pH and improve peak shape and separation. rsc.orgmdpi.com While specific HPLC parameters optimized for Direct Fast Brown M may vary depending on the sample matrix and research objective, methods developed for other direct dyes (e.g., Direct Yellow 12, Direct Blue 15, Direct Orange 34, Direct Red 81, Direct Black 22) provide a foundation for developing appropriate methods for Direct Fast Brown M. jwent.netnajah.edu

Thin-Layer Chromatography (TLC) for Direct Fast Brown M and Related Dye Mixtures

Thin-Layer Chromatography (TLC) is a simple and cost-effective planar chromatographic technique that can be used for the separation and preliminary identification of dyes, including Direct Fast Brown M and related dye mixtures. tandfonline.comscribd.com TLC involves spotting the dye sample onto a thin layer of stationary phase (commonly silica (B1680970) gel or alumina) coated on a plate. The plate is then placed in a developing solvent (mobile phase) which moves up the layer by capillary action, separating the components of the mixture based on their differing affinities for the stationary and mobile phases.

The separated components appear as spots at different heights on the plate, characterized by their retention factor (Rf) values, which are calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Co-spotting with a reference standard of Direct Fast Brown M can help in its identification. While TLC offers advantages in terms of speed and simplicity, it generally provides lower resolution and sensitivity compared to HPLC. It is often used for screening, method development, or as a complementary technique to confirm results obtained by other methods.

Mass Spectrometry for Direct Fast Brown M Identification

Mass Spectrometry (MS) is a powerful analytical technique used to identify compounds by determining their molecular weight and often providing structural information through fragmentation. Recent advancements in ambient ionization mass spectrometry have enabled the direct analysis of dyes with minimal or no sample preparation.

Direct Analysis in Real Time-Time-of-Flight Mass Spectrometry (DART-TOF-MS) in Direct Dye Characterization

Direct Analysis in Real Time-Time-of-Flight Mass Spectrometry (DART-TOF-MS) is an ambient ionization technique that allows for the rapid, sensitive, and preparation-free identification of organic dyes directly from solid samples, including textiles. acs.orgtandfonline.comresearchgate.netacs.orgresearchgate.netacs.orgnih.gov In DART-TOF-MS, a stream of heated gas (typically helium or nitrogen) is directed at the sample surface, causing desorption and ionization of the analyte molecules. The ions are then analyzed by a time-of-flight mass analyzer, which provides high-resolution mass measurements. acs.orgresearchgate.net

DART-TOF-MS has been successfully applied to the analysis of various dye classes, including flavonoid, indigoid, and anthraquinone (B42736) dyes, directly from dyed fibers. acs.orgresearchgate.net The technique can identify the primary dye chromophores rapidly and accurately, often within minutes and without the need for extraction, hydrolysis, or derivatization. acs.orgresearchgate.netacs.org Ions are typically observed as protonated molecules ([M+H]+) in positive ion mode or deprotonated molecules ([M-H]-) in negative ion mode. acs.orgresearchgate.net While specific data for Direct Fast Brown M using DART-TOF-MS is not explicitly provided in the search results, the demonstrated capability of DART-TOF-MS for the direct analysis of various organic dyes from complex matrices makes it a promising technique for the rapid characterization and identification of Direct Fast Brown M. acs.orgtandfonline.comresearchgate.netacs.orgresearchgate.net

Flowprobe™-Electrospray Ionization-High-Resolution Mass Spectrometry (Flowprobe™-ESI-HRMS) for Direct Dye Analysis

Flowprobe™-Electrospray Ionization-High-Resolution Mass Spectrometry (Flowprobe™-ESI-HRMS) is another ambient ionization technique that facilitates the direct, real-time, and minimally destructive analysis of dyes, particularly in historical textiles. acs.orgrsc.orgrsc.orgdntb.gov.ua This method involves a microextraction process directly from the sample surface using a probe, followed by electrospray ionization and high-resolution mass analysis. rsc.orgrsc.org

Flowprobe™-ESI-HRMS allows for rapid and reliable analysis without extensive sample preparation, requiring only a minimal amount of material. rsc.orgrsc.org The technique has been successfully applied to the analysis of indigo-type and anthraquinone dyes, demonstrating its utility for characterizing organic colorants in various types of textiles. rsc.orgrsc.org High-resolution mass spectrometry provides accurate mass measurements, enabling confident identification of compounds. rsc.org Detection is often performed in negative ion full-scan mode, where quasimolecular ions ([M-H]-) are detected with high mass accuracy. rsc.org Similar to DART-TOF-MS, although specific studies on Direct Fast Brown M using Flowprobe™-ESI-HRMS were not found, its proven capability for direct dye analysis from complex samples makes it a valuable tool for the characterization of Direct Fast Brown M, particularly in applications where sample preservation is critical. acs.orgrsc.orgrsc.orgdntb.gov.ua

Application Specific Research and Performance Optimization of Direct Fast Brown M

Research on Direct Fast Brown M in Textile Dyeing Applications

Direct Fast Brown M is a significant direct dye for textile applications, primarily used on cellulosic fibers. It provides brown shades with notable light and wash fastness properties, making it suitable for textiles that undergo frequent washing and exposure to sunlight. hedaichem.com The dye is highly soluble in water, which facilitates easy and consistent application in dyeing processes. hedaichem.com

Dyeing Mechanisms of Direct Fast Brown M on Cellulose (B213188) Fibers

Direct dyes, including Direct Fast Brown M, are water-soluble aromatic compounds that exhibit affinity for cellulose fibers like cotton. slideshare.nettiankunchemical.com They are applied from aqueous solutions and interact with the fibers primarily through physical forces, specifically hydrogen bonding and van der Waals forces. slideshare.nettiankunchemical.com The linear and planar molecular structure of direct dyes contributes to their affinity for cellulose fibers, allowing them to align with the cellulose chains. tiankunchemical.comsolenis.com

In an aqueous solution, direct dyes like Direct Fast Brown M dissociate into dye anions. tiankunchemical.com Cellulose fibers also carry a negative charge in water. tiankunchemical.com Despite the resulting charge repulsion between the dye anions and the fiber surface, the strong affinity developed through hydrogen bonding and van der Waals forces enables the dye to be absorbed onto the fiber surface and subsequently diffuse into the amorphous regions of the fiber. tiankunchemical.com

Affinity of Direct Fast Brown M for Diverse Fiber Types (e.g., cotton, wool, synthetic fibers, silk, nylon, paper, leather)

Direct Fast Brown M demonstrates affinity for a variety of fiber types. It is primarily used for dyeing cellulose fibers such as cotton and viscose fiber. hedaichem.comemperordye.comchemicalbook.com The dye has good dyeing rate on cellulose fibers, with the greatest affinity observed at temperatures between 60 and 80 °C. emperordye.comchemicalbook.comworlddyevariety.com

Beyond cellulose, Direct Fast Brown M has also been applied to other fibers. It has been used for dyeing silk and nylon fabrics. emperordye.com When dyeing blends of cotton, viscose fiber, silk, wool, and nylon in the same bath, the color uptake on silk, wool, and nylon is generally lighter compared to cotton and viscose fiber. emperordye.com Acrylic and polyester (B1180765) fibers show very slight staining, while triacetate fiber does not stain. emperordye.com The dye is also applicable to paper and leather. chemicalbook.comworlddyevariety.comsunrisedyestuffs.comdixonchew.co.ukmade-in-china.com

Factors Influencing Direct Fast Brown M Dye Uptake and Fastness Properties

Several factors influence the dye uptake and fastness properties of Direct Fast Brown M. As a direct dye, its dyeing process is sensitive to salt concentration. emperordye.com Adding salt to the dye bath promotes the exhaustion of the dye onto the fiber. slideshare.nettiankunchemical.com This is because sodium cations from the salt help to neutralize or reduce the negative charge on the fiber surface, thereby reducing the repulsion between the dye anions and the fiber and increasing the dyeing rate and percentage. slideshare.nettiankunchemical.com

Temperature also plays a crucial role, with the highest affinity for cellulose fibers observed between 60 and 80 °C. emperordye.comchemicalbook.comworlddyevariety.com Slow heating during dyeing and controlled salt addition can help achieve uniform coloration due to the dye's sensitivity to salt and its poor transferability. emperordye.com The dyeing solution should be cooled naturally to 60-80 °C after dyeing to facilitate dye exhaustion. emperordye.com

Fastness properties, such as light fastness and wash fastness, are important considerations. Direct Fast Brown M is known for having excellent light and wash fastness properties, making it suitable for applications requiring durability. hedaichem.comsunrisedyestuffs.comchemimpex.com However, direct dyes generally have poorer wash fastness compared to reactive dyes, which form covalent bonds with fibers. slideshare.netresearchgate.net

Factors affecting dyeing processes in general, which would also apply to Direct Fast Brown M, include dye properties (molecular size, shape, solubility, diffusivity, affinity), auxiliary properties and concentrations (acids, alkalis, salts, dispersants, leveling agents), dyeing machine function (flow, temperature control), process parameters (dye concentration, bath ratio, heating/cooling rate, holding time), and fiber properties (structure, surface characteristics). dyestuffscn.comasianpubs.orgresearchgate.net

Here is a table summarizing some typical fastness properties reported for Direct Brown 2 (Direct Fast Brown M):

| Property | Rating |

| Washing Fastness | 2-3 |

| Light Fastness | 3 |

| Rubbing Fastness (wet) | 3 |

| Rubbing Fastness (dry) | 4 |

Note: Fastness ratings are typically on a scale, e.g., 1-5 or 1-8, where higher numbers indicate better fastness.

Post-Treatment Methodologies for Enhanced Direct Fast Brown M Dye Performance (e.g., copper sulfate (B86663) treatment)

Post-treatment methods can be employed to improve the fastness properties of direct dyes like Direct Fast Brown M on textile fibers. One such method involves treatment with copper sulfate. After dyeing cellulose fibers with Direct Fast Brown M, treatment with copper sulfate can improve the color fastness. emperordye.comchemicalbook.comworlddyevariety.comchinacolordyes.comcolourdyes.com

Generally, after-treatments for direct dyes aim to increase the molecular size of the dye or improve its bonding to the fiber. slideshare.net Metallic salt treatments, such as with copper compounds, can enhance light fastness for certain direct dyes. slideshare.netquora.com However, washing and alkaline treatments can remove the copper, potentially reverting the light fastness. quora.com Cationic fixing agents can also interact with the sulfonate groups of direct dyes, improving wet fastness at temperatures below 60°C, although they can sometimes cause color changes or reduce light fastness. quora.com Diazotization and development is another method that can improve wash fastness by increasing the dye molecule size within the fiber structure. quora.com

Research on Direct Fast Brown M in Paper and Pulp Manufacturing

Direct Fast Brown M is also utilized in the paper and pulp industry for coloring paper and pulp substrates. chemicalbook.comworlddyevariety.comsunrisedyestuffs.comdixonchew.co.ukmade-in-china.com Direct dyes are suitable for paper dyeing due to their affinity for cellulose fibers, the primary component of paper and pulp. solenis.comsunrisedyestuffs.com

Dyeing Mechanisms of Direct Fast Brown M for Paper and Pulp Substrates

The dyeing mechanism of Direct Fast Brown M on paper and pulp substrates is similar to its interaction with textile cellulose fibers. Direct dyes are water-soluble synthetic dyes, often azo dyes, that are applied in the papermaking furnish. solenis.com Anionic direct dyes, containing sulfonic or carboxyl groups, become soluble in water and dissociate into dye anions and colorless cations. solenis.com

The linear and planar structure of the dye molecules allows them to attach to the cellulose chains in the paper fibers through intermolecular bonding, including hydrogen bonding and van der Waals forces. tiankunchemical.comsolenis.com This affinity for the cellulose fibers enables the dye to impart color to the paper and pulp. solenis.comsunrisedyestuffs.com Cationic direct dyes, which have amine groups and a positive charge, bond readily to the anionic surfaces of fibers. solenis.com While Direct Fast Brown M is an anionic dye, the general principle of direct dye interaction with cellulose fibers through physical forces applies to paper and pulp as well.

In paper dyeing, the dye is quickly and efficiently dispersed and penetrates into the fibers, resulting in consistent and even coloration. sunrisedyestuffs.com The use of fixing aids may be suggested, particularly for anionic dyes, to improve retention and fastness properties on paper. solenis.com

Influence of Direct Fast Brown M on Optical Properties of Colored Paper

Direct Fast Brown M is utilized in the production of colored paper, where its strong color properties contribute to the aesthetic appeal of the product chemimpex.com. The dye's stability and lightfastness are desirable characteristics for maintaining the optical properties of paper over time chemimpex.com. While specific detailed research findings solely on the influence of Direct Fast Brown M on the optical properties of paper were not extensively detailed in the search results, its general use in paper dyeing suggests an impact on color depth, shade, and potentially light reflectance and transmittance of the paper product chemimpex.com.

Direct Fast Brown M in Biological Staining Research

Direct Fast Brown M is employed in laboratories for staining biological samples to aid in the microscopic visualization of cellular structures chemimpex.com.

Applications of Direct Fast Brown M in Microscopic Visualization of Biological Samples

Direct Fast Brown M has been mentioned in the context of staining biological samples for microscopic observation chemimpex.com. For instance, it was listed as a dye used in research involving the staining of pollen researchgate.net. While the specific details of its application and the resulting visualization characteristics were not extensively elaborated, its inclusion in such studies indicates its utility in highlighting biological components for microscopic analysis chemimpex.comresearchgate.net.

Staining Mechanisms of Direct Fast Brown M in Cellular Structures

Information specifically detailing the staining mechanisms of Direct Fast Brown M in cellular structures was not prominently found in the search results. However, as a direct dye, it is expected to interact with cellulose fibers and potentially other biological components through non-covalent forces such as hydrogen bonding and van der Waals forces researchgate.net. The exact mechanism in various cellular structures would depend on the chemical composition of the cellular components and the dye's molecular structure biosynth.comuni.lu. Research on the adsorption of anionic dyes, including Direct Fast Brown M, by various materials suggests that interactions like electrostatic attraction and hydrogen bonding play a role in the binding process researchgate.netresearchgate.netresearchgate.netresearchgate.net.

Direct Fast Brown M in Ink Formulations Research

Direct Fast Brown M is used in the formulation of inks, where its strong color properties enhance product appeal chemimpex.com. The stability and color intensity of the dye are important factors for ink performance chemimpex.com. Research in ink formulations would likely focus on achieving desired color characteristics, stability, and compatibility with other ink components and substrates sunrisedyestuffs.comsunrisedyestuffs.com.

Direct Fast Brown M in Cosmetic Formulations Research

The compound is also found in cosmetic products, contributing to color and aesthetic qualities chemimpex.com. Research in cosmetic formulations would involve ensuring the dye's stability, safety, and desired color performance within the cosmetic matrix, while also complying with relevant regulations chemimpex.com.

Investigating the Role of Direct Fast Brown M in Polymer Film Formation

Direct Fast Brown M has been investigated in the context of polymer film formation, particularly in studies involving the adsorption of dyes by porous organic polymers (POPs) and covalent organic frameworks (COFs) rsc.orgresearchgate.netsci-hub.sesci-hub.se. These studies explore the interaction between the dye and the polymer matrix during the formation or application of polymer films for purposes such as wastewater remediation rsc.orgresearchgate.netsci-hub.seresearchgate.netresearchgate.netscribd.com.

Research has shown that materials like crystalline imine-based viologen COPs can effectively adsorb anionic dyes, including Direct Fast Brown M, from aqueous solutions rsc.orgresearchgate.netsci-hub.se. For instance, a study demonstrated that a specific polycationic COF exhibited remarkable removal efficiency for several anionic dyes, including Direct Fast Brown M, with uptake exceeding 97% at very low concentrations rsc.orgresearchgate.netsci-hub.se. This suggests that Direct Fast Brown M can interact significantly with certain polymer structures, influencing the composition and properties of the resulting film or composite material rsc.orgresearchgate.netsci-hub.sesci-hub.se. The adsorption mechanism in such cases is often attributed to interactions like the hard and soft acid/base concept, where anionic dyes act as soft bases interacting with the softly acidic polymer researchgate.netsci-hub.se.

Data Table: Adsorption of Anionic Dyes by a Polycationic COF

| Anionic Dye | Removal Efficiency (%) |

| Methyl Orange | >97 rsc.orgresearchgate.netsci-hub.se |

| Acid Green 25 | >97 rsc.orgresearchgate.netsci-hub.se |

| Direct Fast Brown M | >97 rsc.orgresearchgate.netsci-hub.se |

| Indigo Carmine | >97 rsc.orgresearchgate.netsci-hub.se |

| Acid Red 27 | >97 rsc.orgresearchgate.netsci-hub.se |

Note: Data is based on studies using a crystalline imine-based viologen COP rsc.orgresearchgate.netsci-hub.se. The removal efficiency exceeded 97% for all listed dyes at very low concentrations.

Environmental Fate and Remediation Strategies for Direct Fast Brown M

Occurrence and Distribution of Direct Fast Brown M in Aquatic Environments

Direct Fast Brown M is identified as a water pollutant, primarily due to its use in textile dyeing processes and subsequent discharge in effluents chemicalbook.com. Dyes from textile industries are a significant source of colored wastewater pjoes.comijert.org. The presence of dyes in aquatic environments is a concern due to their potential impact on water quality and aquatic life nih.govpjoes.com. While specific data on the widespread occurrence and distribution of Direct Fast Brown M in various aquatic environments is not extensively detailed in the provided snippets, its classification as a water pollutant and its origin from textile industry wastewater indicate its potential presence in surface waters receiving such discharges chemicalbook.compjoes.com.

Degradation Pathways and Mechanisms of Direct Fast Brown M

The degradation of Direct Fast Brown M can occur through various chemical and biological processes. Understanding these pathways is crucial for developing effective remediation strategies.

Photocatalytic Degradation of Direct Fast Brown M Using Nanomaterials (e.g., ZnO nanoparticles)

Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor photocatalysts, such as zinc oxide (ZnO) nanoparticles, to break down organic pollutants in the presence of light nih.govresearchgate.net. ZnO nanoparticles have shown effectiveness in the photocatalytic degradation of various organic dyes nih.govresearchgate.netbanglajol.infomdpi.com. The mechanism typically involves the generation of electron-hole pairs upon light irradiation, which then react with water and oxygen to produce reactive species like hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻) nih.govmdpi.com. These radicals are highly reactive and can mineralize organic contaminants nih.govmdpi.com.

Research on the photocatalytic degradation of Direct Brown RN dye, a related azo dye, using ZnO nanoparticles under sunlight irradiation demonstrated significant degradation efficiency banglajol.infobanglajol.info. At a catalyst load of 0.5 g/L and a contact time of 40 minutes, ZnO nanoparticles showed substantial capability in destroying the dye banglajol.infobanglajol.info. The process also led to a reduction in the chemical oxygen demand (COD) of the treated effluent, indicating the destruction of organic molecules banglajol.infobanglajol.info. Factors influencing photocatalytic degradation include initial dye concentration, photocatalyst dosage, irradiation time, and pH researchgate.net.

Advanced Oxidation Processes (AOPs) for Direct Fast Brown M Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment techniques designed to remove organic and some inorganic waste from water, primarily through the generation of highly reactive hydroxyl radicals (•OH) bwise.krredalyc.org. These radicals are potent oxidants that can react with a wide range of pollutants bwise.kr. AOPs can involve various methods, including ozonation, photocatalytic degradation, Fenton's reagent (H₂O₂/Fe²⁺), photo-Fenton, and UV/hydrogen peroxide bwise.krredalyc.org.

AOPs have been applied for the degradation of textile dyes bwise.kr. While single AOP treatments might result in incomplete degradation, combinations of AOPs or coupling them with biological processes can enhance efficiency bwise.kr. For instance, the Fenton process, which uses hydrogen peroxide and iron ions, generates hydroxyl radicals that can break down complex organic molecules mdpi.comwalisongo.ac.id. The efficiency of AOPs can be influenced by factors such as the concentration of the oxidizing agent (e.g., H₂O₂), reaction time, and pH bwise.krredalyc.orgwalisongo.ac.id.

Biodegradation of Direct Fast Brown M by Microbial Systems

Biodegradation involves the breakdown of organic compounds by microorganisms researchgate.netnih.gov. Microbial systems, including bacteria and fungi, possess enzymes that can cleave the complex structures of dyes, such as azo linkages in azo dyes like Direct Fast Brown M researchgate.netnih.govcore.ac.uktandfonline.com.

Studies have investigated the biodegradation of azo dyes by various microbial strains and consortia researchgate.netnih.govcore.ac.uktandfonline.com. For example, Pseudomonas sp. has been shown to decolorize azo dyes, including Direct Brown M, under specific conditions core.ac.uk. The decolorizing activity can be influenced by factors such as pH, temperature, and the presence of oxygen core.ac.uk. The biodegradation process often involves enzymes like azoreductases and laccases, which cleave the azo bonds and further metabolize the resulting aromatic amines researchgate.nettandfonline.com. Research on the biodegradation of Direct Brown MR, another azo dye, by Acinetobacter calcoaceticus demonstrated the involvement of intracellular and extracellular enzymes and the degradation into less toxic products researchgate.net. Bacterial metabolism offers versatility and can lead to the mineralization of dyes tandfonline.com.

Adsorption-Based Removal Methodologies for Direct Fast Brown M

Adsorption is a widely used technique for the removal of dyes from wastewater due to its effectiveness, relative low cost, and ease of operation pjoes.comijert.orgasianpubs.orgnih.gov. This method involves the adherence of dye molecules onto the surface of an adsorbent material asianpubs.orgwikipedia.org.

Adsorption of Direct Fast Brown M onto Activated Carbon and Other Adsorbent Materials

Activated carbon is a commonly used adsorbent for dye removal due to its high surface area and porous structure, which provide ample sites for adsorption ijert.orgasianpubs.orgnih.govwikipedia.org. It is effective for adsorbing various types of dyes, including direct dyes ijert.org. The adsorption capacity of activated carbon is influenced by factors such as particle size, initial dye concentration, contact time, temperature, and pH pjoes.comijert.orgasianpubs.org.

Studies have shown the effectiveness of activated carbon derived from various sources, including commercial activated carbon and activated carbon prepared from waste materials like hazelnut shells and sesame shells, for the removal of direct dyes pjoes.comnih.gov. For instance, commercial activated carbon demonstrated high removal efficiency for direct dyes pjoes.com. Adsorption equilibrium data are often fitted to isotherm models like Langmuir and Freundlich to describe the adsorption process pjoes.comijert.orggsm.org.my. The adsorption kinetics can follow models such as the pseudo-second-order model ijert.org.

Besides activated carbon, other adsorbent materials have been explored for dye removal, including clays (B1170129) like kaolinite (B1170537) and montmorillonite, and modified materials pjoes.comgsm.org.my. Modified kaolinite, for example, showed enhanced adsorption capacity for Direct Brown 1 dye compared to natural kaolinite gsm.org.my. The effectiveness of these adsorbents varies depending on the dye and the material properties pjoes.com.

Interactive Table 1: Adsorption of Direct Dyes by Various Adsorbents

| Adsorbent Type | Source Material | Dye(s) Studied | Key Findings | Source |

| Activated Carbon | Commercial | Direct Yellow 50, Direct Red 80, Direct Blue 71 | Highest removal efficiency and adsorption capacity compared to tested clays. Effective for removing direct dyes. | pjoes.com |

| Activated Carbon | Hazelnut Shells | Direct Yellow 50, Direct Red 80, Direct Blue 71 | Comparatively lower adsorption capacity than commercial activated carbon and clays. | pjoes.com |

| Activated Carbon | Sesame Shell Waste | Direct Brown 103, Direct Red 80, Direct Blue 21, Direct Blue 199 | High potential for direct dye removal (84.5% to 98.39% removal). High surface area (525 m²/g). Kinetics fit pseudo-second-order model. | nih.gov |

| Kaolinite | Natural | Direct Yellow 50, Direct Red 80, Direct Blue 71 | Effective in removing direct dyes in the investigated concentration range. | pjoes.com |

| Montmorillonite | Commercial (Montmoronolite K 10) | Direct Yellow 50, Direct Red 80, Direct Blue 71 | Effective in removing direct dyes in the investigated concentration range. | pjoes.com |

| Kaolinite | Natural and Modified (HDTMA) | Direct Brown 1 | Modified kaolinite showed significantly higher adsorption (2-5 times) than natural kaolinite. Adsorption influenced by temperature. | gsm.org.my |

Mechanisms of Adsorption and Ion Exchange in Direct Fast Brown M Removal

Adsorption and ion exchange are significant physicochemical methods employed for the removal of dyes, including Direct Fast Brown M, from wastewater. nih.govrsc.org These processes involve the transfer of dye molecules from the aqueous phase onto the surface of a solid material (adsorbent or ion exchanger). rsc.org

Adsorption is a surface phenomenon where dye molecules are attracted to and accumulate on the solid surface of the adsorbent. nih.gov The forces driving this attraction can include hydrophobic interactions, electrostatic interactions, hydrogen bonding, and van der Waals forces. nih.gov The efficiency of adsorption is influenced by the properties of the adsorbent, such as its surface area and pore structure, as well as environmental conditions like contact time, concentration, pH, and temperature. nih.govnih.govgsm.org.my

Research has explored various materials for the adsorption of direct dyes. For instance, activated carbon is a widely used adsorbent due to its large surface area and porous structure, effective for removing various dye types, including direct dyes. ijert.org Studies have also investigated the use of low-cost adsorbents derived from waste materials. One study demonstrated the removal of Direct Fast Brown M using an adsorbent prepared from sewage sludge. The optimal conditions for this adsorbent involved pyrolysis at 550 °C after immersion in 4 M ZnCl₂. mdpi.com Another study explored the adsorption of Direct Brown 1 using kaolinite and surfactant-modified kaolinite, finding that the modified kaolinite showed improved adsorption capacity. gsm.org.my The adsorption of Direct Brown 1 onto these materials was found to be influenced by temperature, suggesting an endothermic process. gsm.org.my

Ion exchange, another mechanism for dye removal, involves the electrostatic interaction and exchange of charged dye molecules with functional groups on the surface of ion exchange resins. rsc.orgrsc.org This method is particularly effective for removing charged dye molecules from solutions. nih.gov The efficiency of ion exchange is significantly impacted by the pH of the solution, which affects the ionic form of the resin and the interactions between the dye and the adsorbent. mdpi.com Anion exchange resins, for example, have shown high adsorption capacities for anionic dyes. concawe.eu Studies on the recovery of direct dyes from aqueous streams using macro-reticular ion exchange resins have indicated that the adsorption obeys both Freundlich and Langmuir isotherms, suggesting monolayer adsorption. mdpi.com The extent of adsorption was found to be influenced by the dye's molecular weight, structure, solubility, and the type of anionic resin used. mdpi.com

Research findings highlight the potential of different adsorbents and ion exchange materials for the removal of Direct Fast Brown M and other direct dyes from wastewater. The adsorption capacity and efficiency are dependent on the specific adsorbent material and the operating conditions.

Here is a table summarizing some research findings on dye adsorption:

| Dye Type | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Isotherm Model | Kinetic Model | Reference |

| Direct Dark Brown M | Carbonaceous adsorbent from sewage sludge | 502 | Langmuir | Pseudo-second-order | nih.gov |

| Direct Brown 1 | Surfactant Modified Kaolinite (HMK) | 15 (at increased temperature) | Langmuir, Freundlich | Pseudo-second-order | gsm.org.my |

| Direct Fast Scarlet 4BS | Natural Superfine Down Particle (NSDP) | 120.34 (at 45 °C) | Langmuir | Pseudo-second-order | researchgate.net |

| Direct Scarlet 4BS | Guanidinium-based Covalent Organic Polymer (COP) | 236.4 (at pH=2) | Langmuir | Pseudo-second-order | researchgate.net |

Environmental Compliance and Sustainable Practices in Direct Fast Brown M Utilization

Environmental compliance and the adoption of sustainable practices are increasingly critical in the utilization of chemical compounds like Direct Fast Brown M, particularly within industries such as textiles and paper manufacturing where it is commonly used. chemimpex.comhedaichem.com Regulatory frameworks and industry initiatives aim to minimize the environmental impact associated with dye production and application.

Direct Fast Brown M is classified as very toxic to aquatic life with long-lasting effects, highlighting the importance of preventing its release into the environment. nih.gov Environmental regulations, such as those related to hazardous substances and wastewater discharge, govern the handling, use, and disposal of such dyes. guidechem.com Compliance with these regulations is mandatory for companies utilizing Direct Fast Brown M. umn.edu

Sustainable practices in the context of Direct Fast Brown M utilization involve implementing strategies to reduce its environmental footprint throughout its lifecycle. This includes optimizing dyeing processes to minimize dye usage and wastewater generation, treating wastewater effectively to remove residual dyes before discharge, and exploring alternative, less hazardous dyes or dyeing technologies. nih.gov

Adsorption and ion exchange, as discussed in the previous section, represent key remediation strategies that support environmental compliance by enabling the removal of Direct Fast Brown M from wastewater. nih.gov The development and application of efficient and cost-effective adsorbents, including those derived from waste materials, align with sustainable practices by promoting resource recovery and waste utilization. nih.govmdpi.com

Furthermore, sustainable practices can involve adopting environmental management systems (EMS) to systematically assess, mitigate, and manage environmental impacts. Companies may also engage in voluntary environmental initiatives and strive to go beyond minimum compliance levels, driven by factors such as corporate social responsibility and the potential for enhanced reputation. researchgate.netresearchgate.net

The concept of sustainable development in industries using dyes like Direct Fast Brown M involves a holistic approach that considers environmental, economic, and social aspects. This includes not only complying with existing regulations but also proactively seeking innovative solutions and collaborating with stakeholders to promote environmental sustainability. umn.eduresearchgate.net

While the search results did not provide specific data tables directly detailing environmental compliance metrics or the uptake of sustainable practices related solely to Direct Fast Brown M, the information underscores the regulatory landscape and the growing emphasis on sustainable approaches within industries that utilize such dyes.

Theoretical and Computational Studies on Direct Fast Brown M

Density Functional Theory (DFT) Applications for Direct Fast Brown M Properties

Specific detailed applications of Density Functional Theory (DFT) focused solely on calculating the intrinsic properties of Direct Fast Brown M were not extensively detailed in the reviewed literature. DFT is a powerful quantum mechanical method widely used to investigate the electronic structure, geometry, and various properties of molecules, such as spectroscopic parameters, reactivity, and stability. While DFT is a standard tool in computational chemistry and could theoretically be applied to Direct Fast Brown M to predict its electronic transitions (responsible for color), ionization potentials, electron affinities, and other molecular descriptors, specific published research applying this method directly to the isolated Direct Fast Brown M molecule to elucidate these properties was not prominently found in the conducted searches. However, computational approaches, including those based on quantum mechanics, are fundamental in understanding the behavior of organic molecules and their interactions.

Molecular Modeling of Direct Fast Brown M Dye-Substrate Interactions

Molecular modeling and simulation techniques have been applied to study the interactions between Direct Fast Brown M and various substrate materials, particularly in the context of adsorption for wastewater treatment. Studies investigating the removal of anionic dyes, including Direct Fast Brown M, by adsorbent materials such as covalent organic frameworks (COFs) and covalent organic polymers (COPs) have utilized theoretical and simulation approaches to understand the adsorption mechanisms and the structure of the adsorbent materials themselves. sci-hub.se, scribd.com, sci-hub.se, researchgate.net, researchgate.net

For instance, research on the removal of Direct Fast Brown M and other anionic dyes by crystalline cationic imine-based viologen COPs has employed theoretical (simulation) approaches to understand the network structure of these materials. sci-hub.se, sci-hub.se The high uptake capacity of these materials for anionic dyes like Direct Fast Brown M has been rationalized using concepts such as hard and soft acids and bases, suggesting specific interactions between the dye and the adsorbent. sci-hub.se, sci-hub.se

Furthermore, multiscale simulations, including molecular dynamics (MD) simulation and energy decomposition analysis (EDA), have been utilized to study the recognition mechanism between adsorbent materials, such as phase-selective organogels (PSOGs), and dye molecules like Direct Fast Brown M in water. researchgate.net, researchgate.net These simulations help to elucidate the intermolecular interactions, such as hydrogen bonding and van der Waals forces, that drive the adsorption process and the aggregation behavior of the adsorbent and dye molecules. researchgate.net, researchgate.net

These computational studies provide insights into the driving forces behind the adsorption of Direct Fast Brown M onto different materials and help in designing more efficient adsorbents for dye removal from wastewater.

Simulation of Direct Fast Brown M Degradation Pathways and By-product Formation

Specific detailed simulations focused explicitly on the degradation pathways and by-product formation of Direct Fast Brown M were not a primary focus of the reviewed literature. The degradation of complex azo dyes like Direct Fast Brown M can occur through various chemical, biological, or physical processes, leading to the formation of intermediate compounds and by-products. While theoretical calculations, such as those involving DFT, can be used to study the feasibility and mechanisms of bond cleavage and the stability of potential degradation products for organic dyes in general researchgate.net, specific computational studies detailing the step-by-step degradation pathways and identifying the precise by-products for Direct Fast Brown M were not prominently found. Research in this area often involves experimental analysis to identify degradation products, complemented by theoretical calculations to understand reaction mechanisms.

Future Research Directions and Emerging Methodologies for Direct Fast Brown M

Development of Novel Synthesis Routes for Enhanced Sustainability of Direct Fast Brown M

Current synthetic pathways for azo dyes, including Direct Fast Brown M, often involve processes that could be improved in terms of environmental sustainability. Future research is anticipated to concentrate on developing greener and more efficient synthesis routes. This involves exploring alternative chemical reactions, utilizing environmentally benign solvents, and developing advanced catalytic systems.

Drawing parallels from advancements in sustainable synthesis across chemistry, potential research avenues for Direct Fast Brown M include:

Catalysis: Investigating novel catalytic methods that can facilitate the synthesis under milder reaction conditions, potentially reducing energy consumption and minimizing waste byproducts. Research into electrocatalytic processes for other syntheses highlights the potential for significant sustainability gains ammoniaenergy.org.

Green Chemistry Principles: Applying green chemistry principles to redesign the synthesis, focusing on atom economy, using renewable feedstocks where possible, and eliminating or reducing the use of hazardous substances.

Alternative Solvents: Exploring the feasibility of using alternative reaction media such as water, supercritical fluids, or bio-based solvents as replacements for traditional organic solvents researchgate.net.

Continuous Processing: Developing continuous flow synthesis methods which can offer advantages in terms of reaction control, safety, and efficiency compared to batch processes.

These research directions aim to reduce the environmental footprint associated with the manufacturing of Direct Fast Brown M, aligning with the increasing global emphasis on sustainable chemical production acs.org.

Integration of Advanced Remediation Technologies for Direct Fast Brown M Removal

Wastewater containing textile dyes like Direct Fast Brown M represents a significant environmental challenge. Future research will be directed towards developing and integrating advanced remediation technologies for effective and sustainable removal of this compound from industrial effluents.

Studies on the remediation of Direct Brown 2 (a synonym for Direct Fast Brown M) using electrocoagulation have demonstrated high removal efficiencies under specific conditions researchgate.net. However, the need for further advancements, potentially through integration with other treatment methods for water reuse, has been identified researchgate.net.

Promising areas for future research in remediation technologies applicable to Direct Fast Brown M include:

Advanced Oxidation Processes (AOPs): Further investigation and optimization of AOPs such as photocatalysis, ozonation, and electrochemical oxidation for the degradation of the dye molecule in wastewater nih.gov. Combining ozonation with biological treatments can enhance remediation efficiency nih.gov.

Adsorption and Filtration: Development of novel, highly selective, and regenerable adsorbent materials, possibly incorporating nanotechnology, and the application of advanced membrane filtration techniques such as nanofiltration and reverse osmosis itrcweb.orgnih.govchemicalbook.com. These membrane processes could be integrated with pre-treatment steps like electrocoagulation researchgate.net.

Bioremediation: Exploring and optimizing biological methods, including the use of specific microbial strains or consortia capable of biodegrading or decolorizing Direct Fast Brown M mdpi.comnih.gov. Microbial fuel cells, which can simultaneously treat wastewater and generate energy, represent a sustainable bioremediation approach mdpi.com.

Hybrid Systems: Research into the development of integrated remediation systems that combine multiple technologies to achieve higher removal efficiencies and address the complexity of industrial wastewater.

Future research will also need to focus on the cost-effectiveness and scalability of these technologies, as well as minimizing the formation of potentially harmful transformation products. The development of rapid and accurate detection methods will support the implementation and monitoring of these remediation efforts nih.gov.

Exploration of Novel Application Avenues for Direct Fast Brown M

Beyond its traditional uses in dyeing, the chemical structure and properties of Direct Fast Brown M may enable its application in novel areas. Future research could explore these potential new uses, leveraging its characteristics for different functionalities.

Potential novel applications, drawing inspiration from research into other organic compounds and dyes, could include:

Functional Dyes: Investigating the use of Direct Fast Brown M in the development of functional materials, such as in organic electronics, sensors, or indicators, based on its optical and electronic properties. Research into incorporating organic molecules into functional materials highlights diverse possibilities acs.org.

Biomaterials: Exploring potential applications in biological or medical fields, such as in specialized staining techniques or as a component in diagnostic tools, while carefully considering biocompatibility and safety aspects chemimpex.com.

Energy Harvesting: Researching its potential as a component in solar energy technologies, such as organic solar cells, where its light absorption properties could be utilized.

Exploring these novel applications would require detailed studies of the compound's physical and chemical properties and potentially involve chemical modifications to optimize its performance for specific functions.

Interdisciplinary Approaches in Direct Fast Brown M Research

Advancing the understanding and application of Direct Fast Brown M, particularly in the context of sustainability and novel uses, necessitates collaborative efforts across various scientific and engineering disciplines. Interdisciplinary research is crucial for tackling the multifaceted challenges associated with this compound.

Key interdisciplinary approaches relevant to future research on Direct Fast Brown M include:

Chemistry and Engineering: Collaboration between synthetic chemists, process engineers, and environmental engineers to design sustainable synthesis routes and efficient remediation processes.

Materials Science: Working with materials scientists to develop new materials for the adsorption or catalytic degradation of the dye, or for incorporating the dye into functional materials.

Environmental Science: Partnering with environmental scientists to study the environmental behavior, fate, and impact of Direct Fast Brown M and to assess the effectiveness of remediation strategies.

Biology and Biotechnology: Collaborating with biologists and biotechnologists to explore enzymatic degradation pathways and develop bioremediation techniques.

Computational Science: Utilizing computational chemistry and modeling to predict molecular properties, reaction pathways, and environmental behavior, aiding in the design of new syntheses and remediation strategies.

Interdisciplinary collaboration is essential for generating innovative solutions to complex challenges and is increasingly recognized as vital for making progress in areas like sustainability preprints.orgnih.gov. By combining expertise from different fields, researchers can gain a more comprehensive understanding of Direct Fast Brown M and unlock its potential in environmentally responsible ways.

Compound Information

| Compound Name | PubChem CID |

| Direct Fast Brown M | 17067 |

| Sodium Hydroxide (B78521) | 14798 |

| Nitric Acid | 944 |

Data Table: Optimal Electrocoagulation Conditions for Direct Brown 2 Removal

While detailed data across a range of parameters for electrocoagulation of Direct Brown 2 was not available in the search results, the optimal conditions reported provide valuable information on the potential of this remediation technology. Below is a summary of the optimal results found.

| Remediation Technology | Dye | Initial Concentration | Optimal pH | Applied Voltage (V) | Time (min) | Removal Efficiency (%) | Power Consumption (kWh/m³) |

| Electrocoagulation | Direct Brown 2 | 40 mg/L | 10 | 12 | 60 | 99.89 | 16.56 |

Note: This table presents the optimal experimental results reported in the cited study researchgate.net. A more comprehensive data table would require a dataset detailing removal efficiencies under varying conditions.

Q & A

Q. What are the foundational methodologies for synthesizing Direct Fast Brown M, and how can researchers validate purity and structural integrity?

Methodological Answer:

- Synthesis Protocols : Follow standardized diazotization and coupling reactions under controlled pH (4–6) and temperature (0–5°C) to ensure reproducibility .

- Purity Validation : Use UV-Vis spectroscopy (λmax ~450–500 nm) and HPLC (C18 column, methanol-water mobile phase) to confirm absence of byproducts .

- Structural Confirmation : Employ FTIR (azo group stretching at 1450–1600 cm⁻¹) and NMR (aromatic proton signals at δ 6.5–8.5 ppm) .

Q. How should researchers design experiments to assess the dye’s stability under varying environmental conditions?

Methodological Answer:

- Controlled Stability Tests :

- pH Stability : Expose dye solutions to pH 2–12; measure absorbance decay over 24–72 hours .

- Thermal Stability : Conduct TGA/DSC analysis (5–10°C/min ramp) to identify decomposition thresholds .

- Lightfastness : Use accelerated weathering tests (ISO 105-B02) with Xenon arc lamps, monitoring color retention via CIELAB metrics .

Q. What are the best practices for characterizing Direct Fast Brown M’s adsorption kinetics on cellulose substrates?

Methodological Answer:

- Kinetic Models : Apply pseudo-first-order (for diffusion-controlled processes) and pseudo-second-order (chemisorption-dominant) models to time-dependent adsorption data .

- Isotherm Analysis : Use Langmuir (monolayer adsorption) or Freundlich (heterogeneous surfaces) models, validated via nonlinear regression .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported adsorption capacities of Direct Fast Brown M across studies?

Methodological Answer:

- Comparative Meta-Analysis : Tabulate variables affecting adsorption (e.g., substrate pretreatment, ionic strength) and statistically isolate confounding factors (ANOVA, p < 0.05) .

- Error Source Assessment : Quantify batch-to-batch dye variability via HPLC and substrate surface area discrepancies via BET analysis .

- Mechanistic Proposals : Use DFT simulations to model dye-substrate interactions and validate with in-situ Raman spectroscopy .

Q. What advanced strategies optimize the dye’s photocatalytic degradation efficiency in wastewater studies?

Methodological Answer:

- Catalyst Screening : Test TiO₂, ZnO, and g-C₃N₄ under UV/visible light; measure degradation rates via LC-MS .

- Operando Studies : Use ESR to detect reactive oxygen species (•OH, O₂•⁻) during degradation, correlating with kinetic data .

- Process Optimization : Apply response surface methodology (RSM) to balance pH, catalyst loading, and irradiation time .

Q. How to design a study investigating synergistic effects of Direct Fast Brown M in multi-component dye systems?

Methodological Answer:

- Experimental Matrix : Use a factorial design (e.g., 3² for two dyes) to test co-adsorption on cellulose .

- Synergy Metrics : Calculate synergistic index (SI) = (Qmix / ΣQindividual); SI >1 indicates positive synergy .

- Molecular Dynamics (MD) : Simulate intermolecular interactions between dyes and substrates to predict synergy .

Data Contradiction & Validation

Q. How should researchers address discrepancies in reported toxicity profiles of Direct Fast Brown M?

Methodological Answer:

- Standardized Assays : Replicate toxicity tests (e.g., Daphnia magna LC₅₀, Ames test) under controlled OECD guidelines .

- Metabolomic Profiling : Use LC-HRMS to identify degradation byproducts and compare their toxicity via QSAR models .

- Interlab Validation : Collaborate across labs to harmonize protocols and share raw data for meta-analysis .

Methodological Tables

Q. Table 1: Key Analytical Techniques for Direct Fast Brown M

Q. Table 2: Common Pitfalls in Dye Adsorption Studies

Ethical & Reproducibility Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.